2,3,5,6-Tetramethylbenzyl alcohol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,3,5,6-tetramethylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-7-5-8(2)10(4)11(6-12)9(7)3/h5,12H,6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMOEEBACLJUFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)CO)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426729 | |
| Record name | (2,3,5,6-Tetramethylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78985-13-4 | |
| Record name | (2,3,5,6-Tetramethylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,3,5,6 Tetramethylbenzyl Alcohol
Reductive Synthesis from Aromatic Aldehydes
A principal strategy for synthesizing 2,3,5,6-tetramethylbenzyl alcohol is the reduction of 2,3,5,6-tetramethylbenzaldehyde (B104108). This transformation involves the conversion of the aldehyde functional group into a primary alcohol.
Catalytic hydrogenation represents a common method for the reduction of aldehydes. This process typically involves reacting the aldehyde with hydrogen gas in the presence of a metal catalyst. While specific examples for 2,3,5,6-tetramethylbenzaldehyde are not extensively detailed in the provided search results, the general mechanism involves the adsorption of the aldehyde and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen across the carbonyl double bond.
A related process is seen in the synthesis of 2,3,5,6-tetrafluorobenzyl alcohol, where a cyano group is first reduced by catalytic hydrogenation to form an amine, which is then converted to the alcohol. google.com This highlights the utility of catalytic hydrogenation in modifying functional groups on substituted benzene (B151609) rings.
Hydride-mediated reductions offer a versatile and widely used alternative to catalytic hydrogenation. Sodium borohydride (B1222165) (NaBH₄) is a particularly common reagent for this purpose due to its selectivity, ease of handling, and effectiveness in reducing aldehydes and ketones. ugm.ac.idyoutube.com
The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of 2,3,5,6-tetramethylbenzaldehyde. This is followed by a protonation step, typically from a protic solvent like ethanol (B145695) or methanol, to yield the final alcohol product, this compound. youtube.com Sodium borohydride is a mild reducing agent and will selectively reduce aldehydes and ketones, leaving other functional groups like esters and amides intact. youtube.com The general procedure involves dissolving the aldehyde in a suitable solvent and adding sodium borohydride, often with the reaction progress monitored by techniques like thin-layer chromatography (TLC). ugm.ac.id
| Reducing Agent | Typical Substrate | General Conditions | Product |
| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Room temperature, alcoholic solvent (e.g., methanol, ethanol) | Primary or Secondary Alcohols |
This table provides a general overview of hydride-mediated reductions.
Hydrolytic Routes from Benzyl (B1604629) Halide Precursors
Another significant synthetic pathway to this compound starts from benzyl halide precursors. This method relies on the substitution of the halide atom with a hydroxyl group through hydrolysis.
2,3,5,6-Tetramethylbenzyl chloride can serve as a direct precursor to the corresponding alcohol. chemeo.comechemi.com The conversion is typically achieved through a nucleophilic substitution reaction where a hydroxide (B78521) ion (from a source like sodium hydroxide or potassium hydroxide in an aqueous solution) displaces the chloride ion. The reaction proceeds via an SN1 or SN2 mechanism, depending on the reaction conditions and the structure of the substrate. Given the steric hindrance around the benzylic carbon, an SN1 pathway involving a carbocation intermediate may be favored.
Similar to the chloride derivative, substituted benzyl bromides can also be hydrolyzed to form benzyl alcohols. A patent describing the synthesis of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol involves reacting 2,3,5,6-tetrafluorobenzyl alcohol with a hydrogen halide to form a halomethyl intermediate, which is then further modified. google.com This indicates that the reverse reaction, the hydrolysis of a benzyl halide to a benzyl alcohol, is a fundamental transformation in this area of organic synthesis. The hydrolysis of a 2,3,5,6-tetramethylbenzyl bromide would follow a similar nucleophilic substitution mechanism as its chlorinated counterpart.
| Precursor | Formula | Reaction Type | Typical Reagent |
| 2,3,5,6-Tetramethylbenzyl chloride | C₁₁H₁₅Cl | Hydrolysis (Nucleophilic Substitution) | Aqueous base (e.g., NaOH) |
| 2,3,5,6-Tetramethylbenzyl bromide | C₁₁H₁₅Br | Hydrolysis (Nucleophilic Substitution) | Aqueous base (e.g., NaOH) |
This table outlines the hydrolytic routes from benzyl halide precursors.
Exploration of Related Synthetic Strategies
The synthesis of structurally related fluorinated benzyl alcohols provides insight into other potential strategies. For instance, the synthesis of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol has been achieved by reacting a lithiated tetrafluorobenzene derivative with formaldehyde (B43269) gas. google.comgoogle.com A similar organometallic approach could potentially be adapted for the synthesis of this compound, where a lithiated durene (1,2,4,5-tetramethylbenzene) species would react with formaldehyde.
Furthermore, a patent for the synthesis of 2,3,5,6-tetrafluorobenzyl alcohol mentions the reduction of a tetrafluorobenzoic acid ester with sodium borohydride in the presence of iodine. google.com This suggests that, in addition to aldehydes, esters of 2,3,5,6-tetramethylbenzoic acid could also serve as viable starting materials for reduction to the target alcohol.
Synthesis of Fluorinated Tetramethylbenzyl Alcohol Analogs
The introduction of fluorine atoms into the aromatic ring of benzyl alcohol derivatives can significantly alter the molecule's properties, making these fluorinated analogs valuable in various chemical applications, including as starting materials for insecticidally active pyrethroids. google.com Several synthetic strategies have been developed to produce these compounds efficiently.
One prominent method involves the reduction of a corresponding benzoic acid. For instance, 2,3,5,6-tetrafluorobenzyl alcohol can be prepared by reacting 2,3,5,6-tetrafluorobenzoic acid with sodium borohydride, followed by an alkylating agent. google.com This process is conducted in a diluent at temperatures ranging from -20°C to +150°C. google.com A high yield of 96.7% has been reported for this conversion. google.com A similar approach using 4-Methyl-2,3,5,6-tetrafluoro-benzoic acid yields the corresponding 4-Methyl-2,3,5,6-tetrafluoro-benzyl alcohol with a 95% yield. google.com
Another innovative route starts from 1,4-bis(methoxymethyl)-2,3,5,6-tetrafluorobenzene to synthesize 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol. wipo.int This process involves a reaction in a mixed solution of aqueous sulfuric acid and an organic carboxylic acid, followed by hydrolysis and methylation steps. wipo.int This method is noted for its use of inexpensive reagents and mild reaction conditions. wipo.int
A different strategy begins with 2,3,4,5,6-pentafluorobenzonitrile. google.com This multi-step synthesis involves the catalytic hydrogenation of the cyano group, followed by a one-pot diazotization and hydrolysis to introduce the hydroxyl group, and finally a contraposition defluorination to yield the target 2,3,5,6-tetrafluorobenzyl alcohol. google.com This pathway can achieve yields of over 74% and offers benefits such as reduced byproducts and the ability to recycle catalysts and solvents. google.com
Furthermore, fluorinated benzyl alcohols can serve as building blocks for more complex molecules. For example, 2,3,5,6-tetrafluoro terephthalyl alcohol can be synthesized from 2,3,5,6-tetrafluoro benzyl alcohol by reacting it with a strong base to form an anion, followed by reaction with an organic lithium reagent and subsequent treatment with formaldehyde gas and hydrolysis. google.com
Table 1: Synthesis Methods for Fluorinated Benzyl Alcohol Analogs
| Product | Starting Material | Key Reagents | Reported Yield | Source |
|---|---|---|---|---|
| 2,3,5,6-Tetrafluorobenzyl alcohol | 2,3,5,6-Tetrafluorobenzoic acid | Sodium borohydride, Alkylating agent | 96.7% | google.com |
| 4-Methyl-2,3,5,6-tetrafluoro-benzyl alcohol | 4-Methyl-2,3,5,6-tetrafluoro-benzoic acid | Sodium borohydride, Alkylating agent | 95% | google.com |
| 2,3,5,6-Tetrafluoro-4-methoxymethyl benzyl alcohol | 1,4-bis(methoxymethyl)-2,3,5,6-tetrafluorobenzene | Aqueous sulfuric acid, Organic carboxylic acid, Inorganic base | High | wipo.int |
Multi-step Organic Synthesis Involving Benzyl Alcohol Intermediates
In the context of multi-step organic synthesis, benzyl alcohols are crucial intermediates. askthenerd.comlibretexts.org They represent a versatile functional group that can be either the target of a synthetic step or a precursor for further transformations. libretexts.org The strategic placement of the alcohol group on the benzylic carbon allows for a variety of subsequent reactions.
A common approach in planning such syntheses is retrosynthetic analysis, where one works backward from the final product to identify potential precursors. libretexts.orgyoutube.com A benzyl alcohol, such as this compound, could be retrosynthetically derived from its corresponding aldehyde (2,3,5,6-tetramethylbenzaldehyde) or carboxylic acid. The forward reaction to produce the alcohol would typically involve a reduction step. askthenerd.com For example, reducing an aldehyde with a reagent like sodium borohydride is a standard method to form a benzyl alcohol. askthenerd.com
Once formed, the benzyl alcohol intermediate can undergo several types of reactions to build more complex molecules. The hydroxyl group is a moderately good leaving group but can be converted into a better one (like a tosylate) or directly substituted under certain conditions. Key transformations include:
Oxidation: Primary alcohols like this compound can be gently oxidized to form the corresponding aldehyde or more vigorously oxidized to form the carboxylic acid. youtube.com
Conversion to Alkyl Halides: The hydroxyl group can be replaced by a halogen (e.g., bromine, chlorine) using appropriate reagents, creating a benzyl halide. This product is highly reactive and useful for subsequent nucleophilic substitution (SN2) reactions. libretexts.orgyoutube.com
Formation of Ethers: Benzyl alcohols can be converted into benzyl ethers through reactions like the Williamson ether synthesis.
These transformations highlight the role of benzyl alcohols as pivotal nodes in a synthetic map, allowing chemists to change the functional group and extend the carbon skeleton of a molecule. libretexts.org
Table 2: Conceptual Transformations of a Benzyl Alcohol Intermediate
| Starting Intermediate | Transformation | Typical Reagents | Product Type |
|---|---|---|---|
| Benzyl alcohol | Oxidation (gentle) | Pyridinium chlorochromate (PCC) | Benzaldehyde |
| Benzyl alcohol | Oxidation (strong) | Chromic acid (H₂CrO₄) | Benzoic acid |
| Benzyl alcohol | Conversion to Halide | Phosphorus tribromide (PBr₃) | Benzyl bromide |
Chemical Reactivity and Derivatization of 2,3,5,6 Tetramethylbenzyl Alcohol
Oxidation Reactions
The oxidation of the primary alcohol functionality in 2,3,5,6-tetramethylbenzyl alcohol can be achieved using strong oxidizing agents to yield the corresponding carboxylic acid.
The conversion of this compound to 2,3,5,6-tetramethylbenzoic acid (also known as durylic acid) involves the oxidation of the benzylic carbon. This transformation requires potent oxidizing agents capable of cleaving the C-H bonds at the benzylic position. libretexts.org Reagents such as potassium permanganate (B83412) (KMnO₄) or chromium-based reagents like chromic acid (formed from CrO₃ and H₂SO₄) are commonly employed for this type of side-chain oxidation on alkylbenzenes. libretexts.orgchegg.comyoutube.com The reaction proceeds by oxidizing the benzylic alcohol first to an aldehyde and then to the carboxylic acid. For the complete conversion to the carboxylic acid, ensuring the presence of at least one benzylic hydrogen is crucial, a condition met by the starting alcohol. libretexts.orgyoutube.com
Esterification and Etherification Reactions
The formation of esters and ethers from this compound is heavily influenced by the steric hindrance around the hydroxyl group.
Esterification: The reaction of this compound with carboxylic acids to form esters can be sluggish. A more effective method involves the use of more reactive acid derivatives, such as acid chlorides, in the presence of a non-nucleophilic base like pyridine. iiste.orgajol.infolibretexts.org The base neutralizes the HCl generated during the reaction, driving the equilibrium towards the product. youtube.comyoutube.com
Etherification: The Williamson ether synthesis, a classic method involving the reaction of an alkoxide with an alkyl halide, is challenging for sterically hindered alcohols like this compound. masterorganicchemistry.com The bulky nature of the corresponding alkoxide would favor elimination over substitution, especially with secondary or tertiary alkyl halides. More advanced, modern methods are better suited for the etherification of such sterically congested alcohols. These include iron-catalyzed dehydrative etherification, which can synthesize both symmetrical and unsymmetrical ethers, nih.gov and reductive etherification using carbonyl compounds in the presence of a reducing agent. nih.gov For the synthesis of sterically hindered alkyl aryl ethers, the arylation of alcohols with diaryliodonium salts presents a transition-metal-free option. acs.org
Nucleophilic Substitution at the Benzylic Position
Direct nucleophilic substitution at the benzylic carbon of this compound is exceptionally difficult due to profound steric hindrance. The benzylic carbon is analogous to a neopentyl center, which is notoriously unreactive in both Sₙ1 and Sₙ2 reactions. youtube.com
An Sₙ2 reaction would require a nucleophile to approach the sterically shielded benzylic carbon, a process that is highly energetically unfavorable. youtube.comnih.gov An Sₙ1 reaction is equally improbable because it would necessitate the formation of a primary benzylic carbocation. While benzylic carbocations are generally stabilized by resonance, the formation of a primary carbocation is still a high-energy process, and in this case, it is not sufficiently favored to proceed under normal conditions. libretexts.orglibretexts.org Studies on similarly hindered thienyl neopentyl substrates confirm that such structures present significant challenges for standard nucleophilic substitution pathways. researchgate.net
Halogenation and Subsequent Reactions
Halogenation can be achieved either by direct conversion of the alcohol or by halogenation of the parent hydrocarbon, durene.
The direct conversion of this compound to the corresponding benzyl (B1604629) halide, such as 2,3,5,6-tetramethylbenzyl chloride, can be accomplished using standard reagents for alcohol-to-halide transformation. chemeo.comfishersci.co.ukechemi.com For instance, reaction with thionyl chloride (SOCl₂) is a common method for preparing alkyl chlorides from alcohols. Similarly, hydrogen halides like HBr can be used. libretexts.org A patent for a related fluorinated compound describes the reaction of 2,3,5,6-tetrafluorobenzyl alcohol with a hydrogen halide to yield the corresponding benzyl halide. google.com
Alternatively, side-chain halogenation of the parent hydrocarbon, durene (1,2,4,5-tetramethylbenzene), can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like light or peroxide. libretexts.orgyoutube.comorgoreview.compearson.com This free-radical reaction is selective for the benzylic position due to the resonance stabilization of the resulting benzyl radical. orgoreview.com The 2,3,5,6-tetramethylbenzyl bromide formed can then undergo subsequent nucleophilic substitution reactions, for example, hydrolysis with aqueous base to yield this compound. doubtnut.com
Side-Chain Modifications on the Aromatic Ring System
Modifications can occur at the methyl groups attached to the benzene (B151609) ring, most notably through nitration reactions.
The nitration of polymethylbenzenes, such as durene, with nitrating agents like nitric acid can lead to substitution on the side chain, forming a benzyl nitrate (B79036). masterorganicchemistry.comyoutube.comyoutube.comyoutube.com The accepted mechanism for this transformation does not involve direct radical abstraction from the methyl group. Instead, it proceeds via an electrophilic attack (ipso-attack) of the nitronium ion (NO₂⁺) on one of the methyl-bearing carbons of the aromatic ring. youtube.com This forms a cyclohexadienyl cation intermediate, which can then rearrange. A subsequent loss of a proton from an adjacent methyl group and elimination leads to the formation of a nitro-oxymethyl group (-CH₂ONO₂) on the side chain. chemspider.com This reaction pathway is particularly noted in the nitration of durene. While direct nitration of this compound is not explicitly detailed, the principles of side-chain nitration on polymethylbenzenes suggest that this compound would be susceptible to similar transformations, yielding the corresponding benzyl nitrate derivative.
Formation of Complex Molecular Structures and Derivatives
The sterically demanding 2,3,5,6-tetramethylbenzyl (durene) moiety of this compound makes it a valuable building block for the synthesis of complex molecular architectures. Its primary role is as a precursor for introducing a bulky, electron-rich group to stabilize reactive species and influence the steric environment of catalytically active centers. This is particularly evident in its use in the formation of imidazolium (B1220033) salts and their subsequent conversion into N-heterocyclic carbene (NHC) ligands for transition metal complexes.
Incorporation into Imidazolium Salt Frameworks
The incorporation of the 2,3,5,6-tetramethylbenzyl group into an imidazolium salt framework is the foundational step for its use in modern organometallic catalysis. These salts are stable, crystalline solids that serve as direct precursors to N-heterocyclic carbenes. tcichemicals.com The general synthetic strategy involves the N-alkylation of a pre-existing imidazole (B134444) derivative.
The process typically begins with the conversion of the relatively unreactive this compound into a more electrophilic species, most commonly a benzyl halide like 2,3,5,6-tetramethylbenzyl chloride or bromide. This activated intermediate is then reacted with a substituted or unsubstituted imidazole in a nucleophilic substitution reaction. mdpi.com This quaternization of one of the imidazole nitrogen atoms results in the formation of the corresponding 1-(2,3,5,6-tetramethylbenzyl)-imidazolium halide salt. mdpi.comorientjchem.org The choice of solvent for this alkylation step can range from acetonitrile (B52724) to toluene, and the reaction can be performed under conventional heating or using mechanochemical grinding methods. mdpi.comoatext.com
The resulting imidazolium salts are key intermediates, poised for deprotonation to generate the desired NHC ligands.
Table 1: Generalized Synthesis of 2,3,5,6-Tetramethylbenzyl-Substituted Imidazolium Salts
| Reactant 1 | Reactant 2 | Product |
| Imidazole or N-substituted imidazole | 2,3,5,6-Tetramethylbenzyl halide (Cl, Br) | 1-(2,3,5,6-tetramethylbenzyl)-3-R-imidazolium halide |
Synthesis of N-Heterocyclic Carbene (NHC) Ligands and Metal Complexes
Imidazolium salts bearing the 2,3,5,6-tetramethylbenzyl substituent are ideal precursors for a class of ligands known as N-heterocyclic carbenes (NHCs). nih.gov NHCs are valued for their strong σ-donating properties and their ability to form robust bonds with a wide array of transition metals. researchgate.net The bulky 2,3,5,6-tetramethylbenzyl group plays a crucial role in this chemistry, providing significant steric shielding around the metal center. This steric bulk enhances the stability of the resulting metal complex and can be tuned to control catalytic activity and selectivity. tcichemicals.comnih.gov
The generation of the free NHC is achieved by deprotonating the imidazolium salt at the C2 position (the carbon atom between the two nitrogens) using a strong base. tcichemicals.com However, a more common and convenient method for synthesizing metal-NHC complexes involves the in situ deprotonation of the salt in the presence of a metal precursor or via a transmetallation route. researchgate.net
A widely used transmetallation strategy begins with the reaction of the 2,3,5,6-tetramethylbenzyl-substituted imidazolium salt with silver(I) oxide (Ag₂O). This reaction yields a stable silver(I)-NHC complex. researchgate.netrollins.edu These silver complexes are excellent NHC transfer agents. They can subsequently react with precursors of other transition metals, such as palladium, gold, or rhodium, to deliver the NHC ligand to the target metal center, affording a diverse range of catalytically active complexes. mdpi.comresearchgate.net These metal-NHC complexes have found applications in numerous chemical transformations, including cross-coupling and C-H bond activation reactions. tcichemicals.comnih.gov
Table 2: Representative Synthesis of Metal-NHC Complexes via Transmetallation
| NHC Precursor | Step 1 Reagent | Intermediate | Step 2 Reagent Example | Final Complex Example |
| Durenyl-Imidazolium Salt | Ag₂O | [Ag(Durenyl-NHC)Cl] | [PdCl₂(MeCN)₂] | [PdCl₂(Durenyl-NHC)₂] |
| Durenyl-Imidazolium Salt | Ag₂O | [Ag(Durenyl-NHC)Cl] | Au(I) Precursor | [AuCl(Durenyl-NHC)] |
Role in the Synthesis of Tetrahydropyran (B127337) Derivatives
The tetrahydropyran (THP) core is a structural motif found in numerous biologically active natural products. uni-oldenburg.de The contribution of this compound to the synthesis of these heterocyclic structures is primarily indirect, manifested through the catalytic activity of its derived N-heterocyclic carbene ligands.
Research has shown that NHCs can function as potent organocatalysts for the conjugate addition of alcohols to activated alkenes, such as α,β-unsaturated ketones and esters. nih.gov This hydroalkoxylation process, which proceeds under mild conditions without the need for stoichiometric amounts of strong base, can be extended to tandem reactions that construct complex cyclic systems. nih.gov
Specifically, an NHC catalyst, potentially one featuring the bulky 2,3,5,6-tetramethylbenzyl group to modulate reactivity, can initiate a cascade reaction. The process begins with the 1,4-conjugate addition of an alcohol to an appropriately designed substrate containing both an alkene and a secondary Michael acceptor. This is followed by a subsequent intramolecular cyclization step, resulting in the formation of a highly substituted tetrahydropyran ring. nih.gov This tandem conjugate addition/Michael cascade reaction provides a direct and efficient catalytic route to functionalized THP derivatives.
While other methods like the Prins-type cyclization of homoallylic alcohols and aldehydes are powerful strategies for THP synthesis, the NHC-catalyzed route represents a distinct and valuable approach where ligands derived from this compound could play a key role. uni-oldenburg.deorganic-chemistry.org
Table 3: Generalized NHC-Catalyzed Tandem Reaction for Tetrahydropyran Synthesis
| Catalyst | Nucleophile | Substrate | Product |
| N-Heterocyclic Carbene (NHC) | Alcohol (R-OH) | Activated Alkene with Michael Acceptor | Substituted Tetrahydropyran |
Advanced Analytical Techniques for Characterization and Quantification
Spectroscopic Methods
Spectroscopic techniques are indispensable for elucidating the molecular structure of 2,3,5,6-tetramethylbenzyl alcohol. By interacting with electromagnetic radiation, molecules provide a unique fingerprint, allowing for detailed structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of an alcohol, protons on the carbon adjacent to the alcohol oxygen typically appear in the 3.4-4.5 ppm range due to the deshielding effect of the oxygen atom. libretexts.org The hydroxyl proton itself often presents as a broad singlet between 2.0 and 2.5 ppm, though its chemical shift can be influenced by factors such as solvent, concentration, and temperature. libretexts.org For this compound, specific shifts would be expected for the aromatic proton, the methylene (B1212753) protons of the benzyl (B1604629) group, and the methyl group protons, providing a distinct spectral signature.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers complementary information by detecting the carbon atoms within the molecule. The carbon atom bonded to the hydroxyl group in an alcohol typically resonates at a specific chemical shift. For instance, in ethanol (B145695), the CH2OH carbon appears around 60 ppm. libretexts.org In this compound, distinct signals would be observed for the four unique methyl carbons, the four unique aromatic carbons, the methylene carbon, and the carbon attached to the hydroxyl group.
A representative, though not identical, example is the ¹³C NMR spectrum of 3,5-dimethylbenzyl alcohol, which shows distinct peaks for its different carbon environments. chemicalbook.com Similarly, the ¹H NMR of 3,5-dimethylbenzyl alcohol provides a reference for the types of signals expected. chemicalbook.com
Interactive Data Table: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~7.0 | Singlet | Aromatic CH |
| ¹H | ~4.6 | Singlet | CH₂OH |
| ¹H | ~2.2 | Singlet | CH₃ |
| ¹H | Variable | Broad Singlet | OH |
| ¹³C | ~135 | Singlet | Quaternary Aromatic C |
| ¹³C | ~132 | Singlet | Quaternary Aromatic C |
| ¹³C | ~130 | Singlet | Aromatic CH |
| ¹³C | ~60 | Singlet | CH₂OH |
| ¹³C | ~16 | Singlet | CH₃ |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In alcohols, the most characteristic absorption is a strong, broad band in the region of 3200-3600 cm⁻¹, which corresponds to the O-H stretching vibration. libretexts.orgudel.edu The broadness of this peak is a result of hydrogen bonding. Another key absorption is the C-O stretching vibration, which appears in the 1000-1260 cm⁻¹ region. libretexts.orgvscht.cz
For aromatic compounds like this compound, additional characteristic peaks are expected. These include C-H stretching vibrations from the aromatic ring appearing just above 3000 cm⁻¹, and C-C in-ring stretching vibrations in the 1400-1600 cm⁻¹ range. vscht.czlibretexts.org
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |
| O-H (alcohol) | 3200-3600 | Strong, Broad |
| C-H (aromatic) | 3000-3100 | Medium |
| C-H (aliphatic) | 2850-3000 | Medium |
| C=C (aromatic ring) | 1400-1600 | Medium to Weak |
| C-O (alcohol) | 1000-1260 | Strong |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For alcohols, the molecular ion peak (M⁺) can be weak or even absent. libretexts.orglibretexts.org Common fragmentation pathways for alcohols include alpha-cleavage and dehydration. libretexts.orglibretexts.org
Alpha-cleavage involves the breaking of a carbon-carbon bond adjacent to the oxygen atom. libretexts.org Dehydration results in the loss of a water molecule (a loss of 18 mass units). libretexts.orglibretexts.org For this compound (molecular weight: 164.24 g/mol ), fragmentation would likely involve the loss of the hydroxymethyl group or cleavage of the methyl groups from the aromatic ring. chemspider.com
Chromatographic Separations for Research Purity and Impurity Profiling
Chromatographic techniques are essential for separating this compound from any unreacted starting materials, byproducts, or other impurities, thereby allowing for its purification and the detailed analysis of its purity.
High-Performance Liquid Chromatography (HPLC) for Compound Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally unstable compounds. For alcohols like this compound, a reverse-phase (RP) HPLC method is often suitable. sielc.com In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.
A typical method could involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid like phosphoric or formic acid to improve peak shape. sielc.comsielc.com Detection can be achieved using a UV detector, as the aromatic ring of this compound will absorb UV light.
Gas Chromatography (GC) for Alcohol Detection
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. cloudfront.net It is well-suited for the analysis of alcohols. In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase.
For the analysis of benzyl alcohol and its derivatives, a variety of capillary columns can be used, such as those with a non-polar stationary phase like (5%-phenyl)-methylpolysiloxane (e.g., DB-5 or HP-5). scispace.comresearchgate.net A flame ionization detector (FID) is commonly used for the detection of organic compounds like alcohols. cloudfront.net The analysis typically involves a temperature program where the column temperature is gradually increased to ensure the elution of all components in a reasonable time. researchgate.net
Interactive Data Table: Typical GC Parameters for Alcohol Analysis
| Parameter | Typical Setting |
| Column | Capillary, e.g., DB-5 (30 m x 0.32 mm, 0.25 µm film) scispace.com |
| Carrier Gas | Helium or Nitrogen scispace.com |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Temperature Program | Initial temp 70-100°C, ramp to 250°C researchgate.net |
Silica-Gel Column Chromatography for Purification
Silica-gel column chromatography is a fundamental and widely employed technique for the purification of synthetic compounds like this compound. This method separates components of a mixture based on their differential adsorption to a stationary phase, which is typically silica (B1680970) gel, and their solubility in a mobile phase, the eluent. The principle of separation hinges on the polarity of the molecules. Compounds with greater polarity interact more strongly with the polar silica gel and thus move down the column more slowly, while less polar compounds travel faster with the mobile phase and are eluted earlier.
The purification of benzyl alcohol derivatives often involves silica gel as the stationary phase. nih.gov The selection of an appropriate solvent system (eluent) is critical for achieving effective separation. This is often determined by preliminary analysis using thin-layer chromatography (TLC), which uses the same stationary phase. nih.govwikipedia.org A mixture of solvents is commonly used to achieve the desired polarity to separate the target compound from impurities. For instance, mixtures of a non-polar solvent like hexane (B92381) or heptane (B126788) with a more polar solvent such as ethyl acetate, dichloromethane, or ethanol are frequently utilized. The ratio of these solvents is adjusted to optimize the separation.
In a typical procedure, the crude this compound is dissolved in a minimal amount of a suitable solvent and loaded onto the top of a column packed with silica gel that has been equilibrated with the eluent. The eluent is then passed through the column, and fractions are collected sequentially. Each fraction can be analyzed (e.g., by TLC or NMR spectroscopy) to identify those containing the purified product. nih.gov While specific conditions for this compound are not extensively detailed in publicly available literature, the general approaches for similar aromatic alcohols provide a strong framework for its purification.
Table 1: Typical Solvent Systems for Chromatography of Benzyl Alcohol Derivatives
| Solvent System Components | Ratio (v/v) | Application Context |
| Dichloromethane | - | Purification of a mixture containing benzyl alcohol. nih.gov |
| Hexane / Ethyl Acetate | Variable | General purpose for compounds of moderate polarity. |
| Acetone / Ethanol | 1:1 | Eluent for separation of polar compounds on silica. wikipedia.org |
| Chloroform / Methanol / n-Hexane | 1:1:1 | Purification of natural products. royalsocietypublishing.org |
This table is illustrative and specific ratios are optimized for each unique separation.
X-ray Crystallography for Structural Elucidation of Derivatives
More complex derivatives have also been characterized. For example, the crystal structure of 1,4-bis(benztriazol-1-ylmethyl)-2,3,5,6-tetramethylbenzene, a compound derived from the durene framework, has been determined. In this derivative, the two benzylic positions are substituted with benztriazole groups. The analysis revealed a trans-conformation of the molecule with respect to the central phenyl ring and provided detailed information on its packing in the crystal lattice.
The study of such derivatives is crucial as it confirms the connectivity of the atoms and reveals the spatial arrangement, which influences the compound's physical and chemical properties. The data obtained from X-ray crystallography, such as unit cell dimensions and space group, are unique identifiers for a specific crystalline form.
Table 2: Crystallographic Data for a Derivative of this compound
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | V (ų) | Ref. |
| 1,4-bis(benztriazol-1-ylmethyl)-2,3,5,6-tetramethylbenzene | C₂₄H₂₄N₆ | Monoclinic | Pbca | 9.842 | 9.455 | 22.165 | 2062.6 |
This table presents crystallographic data for a known derivative, illustrating the type of information obtained from X-ray analysis.
Theoretical and Computational Chemistry of 2,3,5,6 Tetramethylbenzyl Alcohol and Its Analogs
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of modern chemical research, offering a powerful lens through which to examine molecular systems. For 2,3,5,6-Tetramethylbenzyl alcohol, these calculations can predict its geometry, electronic properties, and spectroscopic behavior.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to determine the optimized geometries and electronic properties of various aromatic compounds, including polysubstituted benzenes which serve as excellent analogs for this compound.
For instance, a DFT study on pentamethylbenzene (PMB), a close structural analog, utilized the B3LYP functional with a 6-311++G(d,p) basis set to achieve a full geometry optimization. The calculations revealed that the molecule belongs to the C1 point group symmetry. The optimized structural parameters, such as bond lengths and angles, provide a foundational understanding of the steric and electronic effects of the methyl groups on the benzene (B151609) ring. This information is crucial for predicting the geometry of this compound, where the addition of a hydroxymethyl group would introduce further structural nuances.
Table 1: Representative Optimized Geometrical Parameters of a Polymethylated Benzene Analog (Pentamethylbenzene) Calculated by DFT
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C-C (aromatic) | 1.39 - 1.42 |
| C-C (methyl) | 1.51 - 1.52 |
| C-H (aromatic) | 1.08 |
| C-H (methyl) | 1.09 - 1.10 |
| C-C-C (aromatic) | 118.5 - 121.5 |
| H-C-C (aromatic) | 119.5 - 120.5 |
| H-C-H (methyl) | 107.5 - 108.5 |
Note: This data is for pentamethylbenzene, a structural analog of this compound, and is intended to be representative. The presence of the -CH2OH group would lead to variations in the geometry of the target molecule.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited-state properties of molecules, such as electronic absorption spectra. For aromatic compounds like this compound, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.
Studies on substituted benzenes have shown that TD-DFT calculations, often using functionals like PBE0 or B3LYP, can accurately predict their UV-Vis spectra. The electronic transitions are typically of a π → π* nature, originating from the aromatic system. The positions and intensities of these transitions are sensitive to the nature and position of the substituents on the benzene ring. For this compound, the methyl and hydroxymethyl groups would be expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzene, due to their electron-donating effects.
Table 2: Hypothetical TD-DFT Calculated Electronic Transitions for this compound
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S0 → S1 | 4.5 - 5.0 | 248 - 275 | 0.01 - 0.05 |
| S0 → S2 | 5.0 - 5.5 | 225 - 248 | 0.1 - 0.5 |
| S0 → S3 | 5.5 - 6.0 | 207 - 225 | 0.5 - 1.0 |
Note: This table presents hypothetical data for illustrative purposes, based on typical TD-DFT results for similar substituted benzene molecules.
Molecular Orbital Analysis
Molecular orbital (MO) analysis provides a qualitative and quantitative picture of the electron distribution within a molecule, which is fundamental to understanding its chemical reactivity.
Frontier Molecular Orbital (FMO) theory simplifies the discussion of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity . A smaller gap generally implies higher reactivity .
In the case of polysubstituted benzenes like this compound, the electron-donating methyl groups raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The hydroxymethyl group can also influence the FMOs. Computational studies on pentamethylbenzene have shown that the HOMO is primarily localized on the aromatic ring, while the LUMO is distributed over both the ring and the methyl groups.
Table 3: Representative Frontier Molecular Orbital Energies of a Polymethylated Benzene Analog (Pentamethylbenzene)
| Molecular Orbital | Energy (eV) |
| HOMO | -8.5 to -8.0 |
| LUMO | -0.5 to 0.0 |
| HOMO-LUMO Gap | 7.5 to 8.5 |
Note: This data is for pentamethylbenzene, a structural analog of this compound, and is intended to be representative.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).
For an analog like pentamethylbenzene, the MEP map shows a region of negative potential (red) above and below the plane of the aromatic ring, which is characteristic of the π-electron system. This region is the likely site for electrophilic attack. The hydrogen atoms of the methyl groups exhibit a positive potential (blue), making them susceptible to nucleophilic attack. In this compound, the oxygen atom of the hydroxyl group would be a region of high electron density (red), indicating its potential to act as a hydrogen bond acceptor or a site for electrophilic attack. The hydroxyl proton, in turn, would be a region of positive potential (blue).
Computational Approaches to Structure-Reactivity Relationships
Computational chemistry offers powerful tools to establish quantitative structure-activity relationships (QSAR), which correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. For this compound and its analogs, computational descriptors derived from the methods discussed above can be used to build QSAR models.
For instance, the reactivity of substituted benzyl (B1604629) alcohols in oxidation reactions has been correlated with various parameters. The rate of these reactions is influenced by the electronic effects of the substituents on the benzene ring. Electron-donating groups, such as the methyl groups in this compound, increase the electron density at the benzylic carbon, which can affect the reaction mechanism and rate.
Computational descriptors that can be used in QSAR studies for this class of compounds include:
Electronic Descriptors: HOMO and LUMO energies, the HOMO-LUMO gap, and Mulliken charges can quantify the electronic properties of the molecule and its susceptibility to different types of reactions. A smaller HOMO-LUMO gap can be correlated with higher reactivity .
Steric Descriptors: Molecular volume and surface area, calculated from the optimized geometry, can account for the steric hindrance effects of the bulky methyl groups.
Hydrophobicity Descriptors: The octanol-water partition coefficient (logP) is a crucial parameter in QSAR studies, especially for predicting biological activity, and can be calculated using computational methods. Studies on benzyl alcohols have shown that toxicity can be primarily associated with hydrophobicity nih.gov.
By developing QSAR models, it is possible to predict the reactivity of new, unsynthesized analogs of this compound, thereby guiding the design of molecules with desired properties.
In Silico Modeling of Derivative Interactions (e.g., molecular docking methodology for chemical reactivity)
In silico modeling, particularly molecular docking, has emerged as a powerful computational tool to predict and analyze the interactions between a small molecule (ligand) and a macromolecular target, typically a protein. This methodology is instrumental in understanding the chemical reactivity and biological activity of compounds by simulating their binding affinity and orientation at a specific binding site. For derivatives of this compound, molecular docking can provide critical insights into their potential as enzyme inhibitors, receptor agonists or antagonists, or their reactivity in various catalytic processes.
The molecular docking process involves two primary components: a search algorithm and a scoring function. The search algorithm generates a multitude of possible conformations (poses) of the ligand within the binding site of the receptor. Common algorithms include genetic algorithms, Monte Carlo methods, and fragment-based incremental construction. nih.gov The scoring function then evaluates each of these poses, estimating the binding affinity (e.g., in kcal/mol) and ranking them to identify the most favorable binding mode. nih.gov These scoring functions are sophisticated mathematical models that account for various non-covalent interactions such as hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions. mdpi.combrylinski.org
To investigate the chemical reactivity of this compound and its analogs, a hypothetical molecular docking study could be designed targeting a specific enzyme, for instance, a hypothetical oxidoreductase. The initial step would involve obtaining the three-dimensional structures of the ligand and the target protein, often from crystallographic databases or generated through homology modeling. The ligand, this compound, would be prepared by assigning appropriate charges and protonation states.
The docking simulation would then be performed, generating a series of possible binding poses. The results would be analyzed to identify the most stable ligand-protein complex, characterized by the lowest binding energy. Key interactions between the ligand and the amino acid residues of the enzyme's active site would be visualized and quantified. For example, the hydroxyl group of the alcohol could form hydrogen bonds with polar residues, while the tetramethylbenzyl group might engage in hydrophobic interactions with nonpolar residues.
The insights gained from such a study can elucidate the structural basis for the compound's reactivity and guide the design of new derivatives with enhanced or modulated activity. For instance, modifications to the substituent groups on the aromatic ring could be explored to optimize binding affinity and specificity.
Hypothetical Molecular Docking Results for this compound Derivatives
To illustrate the potential outcomes of such a study, the following data tables present hypothetical molecular docking results for this compound and a series of its conceptual derivatives against a hypothetical enzyme target.
| Compound | Binding Affinity (kcal/mol) | Number of Hydrogen Bonds | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| This compound | -6.8 | 2 | SER122, HIS234 |
| (2,3,5,6-Tetramethylphenyl)methanol acetate | -7.2 | 1 | HIS234 |
| 4-Nitro-2,3,5,6-tetramethylbenzyl alcohol | -7.5 | 3 | SER122, HIS234, ASN198 |
| 4-Amino-2,3,5,6-tetramethylbenzyl alcohol | -7.1 | 3 | SER122, ASP150, HIS234 |
These hypothetical results suggest that the introduction of a nitro group at the 4-position could enhance binding affinity, potentially due to an additional hydrogen bond with an asparagine residue.
Further analysis of the docking poses can reveal the specific nature of the interactions driving the binding event.
| Interaction Type | Ligand Atom/Group | Receptor Residue | Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | Hydroxyl (-OH) | SER122 (OG) | 2.1 |
| Hydrogen Bond | Hydroxyl (-OH) | HIS234 (NE2) | 2.3 |
| Hydrogen Bond | Nitro (-NO2) | ASN198 (ND2) | 2.5 |
| Hydrophobic (π-Alkyl) | Aromatic Ring | LEU180 | 4.5 |
| Hydrophobic (Alkyl) | Methyl Group (C2) | VAL135 | 3.9 |
| Hydrophobic (Alkyl) | Methyl Group (C6) | ALA175 | 4.1 |
This detailed breakdown provides a rationale for the predicted binding affinity and can inform further structural modifications to improve the compound's interaction with the target. By systematically applying molecular docking and other computational methods like Quantitative Structure-Activity Relationship (QSAR) studies, researchers can accelerate the discovery and optimization of novel compounds based on the this compound scaffold for various applications. nih.govnih.govbiolscigroup.us
Applications in Chemical Science and Technology Excluding Clinical/human Uses
Role as a Synthetic Building Block
The chemical reactivity of the hydroxyl and benzylic groups, combined with the steric bulk of the tetramethyl-substituted phenyl ring, allows 2,3,5,6-tetramethylbenzyl alcohol to serve as a valuable building block in the synthesis of more complex molecules. The benzyl (B1604629) group is a widely used structural motif and protecting group in organic synthesis wikipedia.org. The 2,3,5,6-tetramethylbenzyl moiety can be considered a sterically encumbered version of the simple benzyl group, offering potential advantages where controlled reactivity or specific spatial arrangements are required.
Intermediate in the Preparation of Complex Organic Molecules
In synthetic organic chemistry, benzyl alcohols are common precursors for a wide array of functional groups. The this compound can be readily converted into the corresponding halide (e.g., 2,3,5,6-tetramethylbenzyl bromide) or other activated species. These intermediates become powerful alkylating agents for introducing the bulky duryl group onto nucleophiles such as amines, alcohols, and carbanions. This functionality is particularly useful in constructing molecules where significant steric hindrance around a specific bond is desired to influence the molecule's conformation, stability, or reactivity. For example, the self-condensation of certain aromatic ketones can yield complex triarylbenzenes, demonstrating how benzyl-type structures contribute to forming larger, intricate molecular architectures sapub.org. While specific industrial-scale applications using this compound as an intermediate are not widely documented, its potential lies in the synthesis of specialized ligands, bespoke polymers, and molecular materials where its steric profile can be exploited.
Precursor for Sulfone and Sulfoxide (B87167) Compounds
The synthesis of sulfones and sulfoxides, important functional groups in medicinal and materials chemistry, often proceeds through the oxidation of a corresponding sulfide (B99878). This compound can serve as a latent precursor to such compounds through a sequence of established chemical transformations.
The typical synthetic pathway involves two key steps:
Conversion to Thiol/Sulfide : The alcohol is first converted to a more suitable precursor, such as a 2,3,5,6-tetramethylbenzyl halide. This halide can then react with a sulfur nucleophile, like sodium hydrosulfide (B80085) (NaSH) or a thiolate (RS⁻), to form the corresponding 2,3,5,6-tetramethylbenzyl thiol or a sulfide (R-S-CH₂-Ar).
Oxidation : The resulting sulfide is then subjected to controlled oxidation. A variety of oxidizing agents can be employed to selectively produce either the sulfoxide or the sulfone. researchgate.net Mild oxidants or specific conditions allow for the selective oxidation of sulfides to sulfoxides libretexts.org. More powerful oxidizing agents or harsher conditions will typically lead to the corresponding sulfone youtube.com.
This two-step process allows for the creation of sulfoxides and sulfones bearing the bulky duryl group, which can influence the compounds' physical and chemical properties.
Table 1: Representative Synthetic Scheme for Sulfone/Sulfoxide Preparation
| Step | Reactant | Reagents | Product | General Reference |
|---|---|---|---|---|
| 1 | This compound | PBr₃ or HBr | 2,3,5,6-Tetramethylbenzyl bromide | Standard Alcohol to Halide Conversion |
| 2a | 2,3,5,6-Tetramethylbenzyl bromide | NaSH | 2,3,5,6-Tetramethylbenzyl thiol | Thiol Synthesis |
| 2b | 2,3,5,6-Tetramethylbenzyl bromide | R-SNa | 2,3,5,6-Tetramethylbenzyl sulfide | Sulfide Synthesis |
| 3a | 2,3,5,6-Tetramethylbenzyl sulfide | H₂O₂ in Acetic Acid | 2,3,5,6-Tetramethylbenzyl sulfoxide | organic-chemistry.org |
Development of Specialized Catalysts and Ligands
In the field of organometallic chemistry and catalysis, the design of ligands is crucial for controlling the activity, selectivity, and stability of metal catalysts. The steric and electronic properties of ligands are fine-tuned to achieve desired catalytic outcomes.
Contribution to N-Heterocyclic Carbene (NHC) Ligand Design
N-Heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands for transition metal catalysts due to their strong σ-donating ability and the stability they impart to the resulting metal complexes google.com. The substituents on the nitrogen atoms of the NHC ring play a critical role in defining the ligand's properties. Bulky substituents, such as the mesityl (2,4,6-trimethylphenyl) group, are widely used to create a sterically demanding environment around the metal center. This steric shielding can promote reductive elimination, prevent catalyst dimerization, and enhance catalyst stability and selectivity.
The 2,3,5,6-tetramethylbenzyl group represents a logical extension of this design principle, offering even greater steric bulk than the more common mesityl or xylyl groups. Although the direct synthesis of an NHC from this compound is not prominently featured in the literature, its corresponding halide is an ideal precursor. The synthesis involves the N-alkylation of an imidazole (B134444) or benzimidazole (B57391) with 2,3,5,6-tetramethylbenzyl halide, followed by deprotonation to generate the free carbene, which can then be coordinated to a metal center. The use of durene-derived linkers to create bidentate NHC ligands has been demonstrated, validating the utility of the tetramethylbenzene scaffold in advanced ligand design. The incorporation of such a bulky group is a strategy to create highly active and robust catalysts for challenging chemical transformations mdpi.comrsc.org.
Agricultural Chemistry Applications
Beyond the laboratory, derivatives of benzyl alcohol find practical use in large-scale applications such as agriculture, where they can function as active ingredients in various formulations.
Components of Herbicidal Formulations
Certain substituted benzyl alcohols have been identified as effective herbicidal agents for the control of undesirable plants google.comgoogle.com. A U.S. patent explicitly includes this compound in a list of substituted benzyl alcohols that exhibit herbicidal activity epo.org. These compounds can be applied to control weeds in various settings. The mode of action and efficacy can be influenced by the substitution pattern on the aromatic ring. The inclusion of multiple methyl groups, as in this compound, modifies the lipophilicity and other physicochemical properties of the molecule, which can affect its uptake by plants and its environmental fate. While often part of a broader class of compounds in patent literature, its specific mention underscores its recognized potential as an active ingredient in herbicidal compositions epo.org.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Duryl alcohol |
| 2,3,5,6-Tetramethylbenzyl bromide |
| 2,3,5,6-Tetramethylbenzyl thiol |
| 2,3,5,6-Tetramethylbenzyl sulfide |
| 2,3,5,6-Tetramethylbenzyl sulfoxide |
| 2,3,5,6-Tetramethylbenzyl sulfone |
| Mesityl |
| Xylyl |
| Imidazole |
| Benzimidazole |
| Sodium hydrosulfide |
| Oxone® |
| m-Chloroperbenzoic acid (m-CPBA) |
| Phosphorus tribromide (PBr₃) |
| Hydrogen bromide (HBr) |
| Acetic Acid |
Despite a comprehensive search of scientific literature and technical databases, no specific research findings or data have been identified regarding the role of this compound as a trace component in fuel production.
Numerous search queries were executed to locate information on the presence, formation, or analytical detection of this specific compound within the context of conventional or alternative fuels, including products from biomass pyrolysis. The searches encompassed terms such as "this compound" in conjunction with "fuel production," "pyrolysis," "biofuel," "gasoline analysis," and "synthetic fuels."
The results of this extensive search did not yield any scholarly articles, patents, or technical reports that mention this compound in relation to its application or incidental formation in fuel science and technology. The available literature focuses on the synthesis of this compound for other chemical applications or discusses related but structurally distinct compounds like benzyl alcohol and other alkylated aromatics in fuels.
Therefore, the section "6.4.1. Trace Components in Fuel Production Research" cannot be developed as there is no available data to populate it.
Biotransformation and Environmental Fate Excluding Human Metabolic Pathways
Microbial Degradation and Biotransformation
The persistence of 2,3,5,6-tetramethylbenzyl alcohol in the environment is significantly influenced by its susceptibility to microbial degradation. While specific studies on this compound are scarce, the metabolism of structurally related aromatic alcohols by various microorganisms provides a foundational understanding of its likely biotransformation pathways.
Investigation of Metabolism by Bacterial Strains (e.g., Pseudomonas putida)
Bacteria of the genus Pseudomonas, particularly Pseudomonas putida, are well-known for their metabolic versatility and their ability to degrade a wide array of aromatic compounds. nih.govcapes.gov.brnih.gov While direct metabolic studies on this compound by P. putida have not been documented, the degradation pathways for simpler aromatic alcohols like benzyl (B1604629) alcohol are well-established. In P. putida, the metabolism of benzyl alcohol typically proceeds through an initial oxidation of the alcohol group to form benzaldehyde, which is then further oxidized to benzoic acid. methanol.org This transformation is catalyzed by a set of enzymes known as aromatic alcohol and aldehyde dehydrogenases. methanol.org
The presence of four methyl groups on the benzene (B151609) ring of this compound likely presents a significant challenge for microbial enzymes. The steric hindrance caused by these bulky methyl groups may impede the efficient binding of the molecule to the active sites of degradative enzymes, potentially leading to a slower rate of degradation compared to unsubstituted or less substituted benzyl alcohols. Research on the microbial metabolism of other polymethylated aromatic compounds could offer insights into the potential breakdown of this molecule.
Enzymatic Mechanisms of Aromatic Alcohol Biotransformation in Microorganisms
The biotransformation of aromatic alcohols in microorganisms is a crucial process for detoxifying and utilizing these compounds as carbon and energy sources. nih.gov The primary enzymatic mechanism involves the oxidation of the alcohol functional group. nih.gov This is often a two-step process:
Oxidation to Aldehyde: An alcohol dehydrogenase enzyme catalyzes the conversion of the benzyl alcohol to its corresponding aldehyde.
Oxidation to Carboxylic Acid: An aldehyde dehydrogenase then oxidizes the aldehyde to a carboxylic acid.
These initial steps are critical for activating the aromatic ring for subsequent cleavage and entry into central metabolic pathways. methanol.org The efficiency of these enzymatic reactions is highly dependent on the substrate's structure. For instance, the position and nature of substituents on the aromatic ring can significantly influence the rate of enzymatic transformation. carnegiescience.eduepa.gov In the case of this compound, the high degree of methylation could make it a poor substrate for common alcohol dehydrogenases, potentially leading to its persistence in environments where microbial activity is the primary mode of degradation.
Environmental Distribution and Persistence
The way in which this compound partitions and moves within the environment is governed by its physical and chemical properties, most notably its water solubility and its affinity for organic matter in soil and sediment.
Water Solubility and its Implications for Environmental Mobility
The water solubility of a chemical is a key determinant of its mobility in the environment. epa.gov Highly soluble compounds are more likely to be transported with water flow through soil and into groundwater or be distributed within aquatic systems. Conversely, compounds with low water solubility tend to adsorb to soil and sediment particles, limiting their movement.
This presumed low water solubility suggests that this compound would have a tendency to adsorb to organic matter in soil and sediment, which would reduce its potential for leaching into groundwater and limit its dispersal in aquatic environments.
Assessment of Environmental Partitioning and Distribution
The environmental partitioning of an organic chemical describes how it distributes between different environmental compartments such as water, soil, and air. A key parameter used to assess this is the soil organic carbon-water (B12546825) partitioning coefficient (Koc). ecetoc.orgresearchgate.net A high Koc value indicates a strong tendency for a chemical to adsorb to the organic fraction of soil and sediment, while a low Koc value suggests it will remain primarily in the water phase.
Experimental Koc values for this compound are not documented. However, Koc can be estimated from the octanol-water partition coefficient (Kow), which is a measure of a chemical's hydrophobicity. researchgate.netresearchgate.net While an experimental Log Kow for this compound is also unavailable, its structure suggests it would be significantly hydrophobic. This high hydrophobicity would translate to a high Koc value, reinforcing the expectation that the compound will be largely immobile in soil and will tend to accumulate in sediments in aquatic systems. nih.gov The persistence of such compounds is a combination of their resistance to degradation and their partitioning behavior.
Bioaccumulation Potential in Non-Human Biota (Current Information Gaps)
Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure (e.g., water, food, air) and accumulates to a concentration higher than that in the environment. This is a significant concern for persistent, hydrophobic organic compounds.
There is currently a significant information gap regarding the bioaccumulation potential of this compound in non-human biota. No studies have been published that measure the bioconcentration factor (BCF) or bioaccumulation factor (BAF) for this specific compound in any organism.
Generally, compounds with a high octanol-water partition coefficient (Log Kow) are considered to have a higher potential for bioaccumulation. Given the highly substituted and therefore likely hydrophobic nature of this compound, it can be hypothesized that it may have the potential to bioaccumulate. However, factors such as the organism's ability to metabolize the compound can significantly influence the actual extent of bioaccumulation. Without experimental data, the bioaccumulation potential of this compound remains an area requiring further investigation to fully assess its environmental risk.
Interactive Data Table: Estimated Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Water Solubility (mg/L) | Log Kow (Octanol-Water Partition Coefficient) |
| This compound | C11H16O | Data not available | Data not available |
| Benzyl alcohol | C7H8O | 42,900 at 25°C nih.gov | 1.1 nih.gov |
Conclusion and Future Directions in 2,3,5,6 Tetramethylbenzyl Alcohol Research
Identification of Knowledge Gaps in Synthesis and Reactivity
The reactivity of 2,3,5,6-tetramethylbenzyl alcohol is another area ripe for investigation. Studies on other substituted benzyl (B1604629) alcohols indicate that the nature and position of substituents significantly impact their chemical behavior. For instance, the reactivity of o-hydroxybenzyl alcohol is dictated by the formation of a benzylic cation intermediate in various solvents. acs.org The steric hindrance imposed by the four methyl groups in this compound likely plays a crucial role in its reactions, potentially leading to unique selectivity and reactivity patterns compared to less substituted analogues. researchgate.net Exploring its oxidation, etherification, and participation in coupling reactions would provide valuable insights into its chemical character.
Unexplored Avenues in Theoretical and Computational Studies
The realm of theoretical and computational chemistry offers a powerful lens through which to investigate the properties of this compound without the immediate need for extensive laboratory work. To date, there is a clear lack of computational studies specifically focused on this molecule. Research on other benzene (B151609) derivatives, such as pentamethylbenzene, has successfully employed Density Functional Theory (DFT) to analyze structural parameters, electronic properties, and reactivity indices. bohrium.com
Future computational work on this compound could include:
Conformational Analysis: Determining the most stable conformations of the molecule, considering the rotational freedom of the hydroxymethyl group and the steric influence of the methyl substituents.
Electronic Structure Analysis: Calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to understand its electronic behavior and predict its reactivity in various chemical reactions.
Spectroscopic Predictions: Simulating its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra to aid in its experimental characterization.
Reaction Mechanism Elucidation: Modeling potential reaction pathways for its synthesis and subsequent transformations to understand the energetic barriers and transition states involved.
Such computational investigations would not only fill a significant knowledge gap but also guide future experimental work, making it more targeted and efficient. researchgate.net
Potential for Novel Material and Catalyst Development
The structural backbone of this compound is durene (1,2,4,5-tetramethylbenzene), a compound that has found application in the synthesis of high-performance polymers. sigmaaldrich.com For instance, durene is a key monomer in the production of certain polyimides known for their thermal stability and gas separation properties. researchgate.netorganic-chemistry.org This precedence suggests that this compound, with its reactive hydroxyl group, could serve as a valuable building block or precursor for new materials.
The hydroxyl functionality opens up possibilities for its incorporation into various polymer architectures, such as polyesters, polyethers, and polyurethanes. libretexts.orgsigmaaldrich.comgatech.edu The rigid and bulky tetramethylphenyl group could impart desirable properties to these polymers, including enhanced thermal stability, mechanical strength, and specific solubility characteristics.
Furthermore, the development of catalysts based on durene derivatives is an emerging area of interest. The unique electronic and steric properties of the tetramethylbenzene core could be leveraged in the design of novel ligands for transition metal catalysts, potentially leading to catalysts with improved activity, selectivity, and stability in a range of organic transformations.
Emerging Research in Environmental Chemistry and Biotransformation of Related Analogs
The environmental fate of aromatic compounds is a critical area of research. While no studies have specifically investigated the biotransformation of this compound, research on related trimethylbenzene (TMB) isomers offers valuable insights. Studies have shown that TMB isomers can be biodegraded under both denitrifying and sulfate-reducing conditions, although the rates and pathways of degradation vary depending on the specific isomer and environmental conditions. nih.gov For example, 1,3,5-TMB and 1,2,4-TMB have been observed to biodegrade more readily than 1,2,3-TMB under certain anaerobic conditions. nih.gov
This suggests that the microbial degradation of this compound is a plausible, yet unexplored, area of research. Future studies could focus on:
Identifying microbial strains capable of utilizing this compound as a carbon source.
Elucidating the metabolic pathways involved in its breakdown, including the initial enzymatic steps that target the alcohol functionality or the aromatic ring.
Assessing its persistence and potential for bioaccumulation in various environmental compartments.
Understanding the environmental behavior of this compound and its derivatives is crucial for assessing their potential environmental impact, especially if they find widespread application in industrial processes or materials. nih.gov
Q & A
Q. What are the established synthetic routes for 2,3,5,6-Tetramethylbenzyl alcohol, and what are their key reaction steps?
- Methodological Answer : Two primary routes are documented:
- Route 1 (Multi-step Fluorination) : Starts with 2,3,5,6-tetrachlorophthalonitrile, involving fluorination, hydrolysis, decarboxylation, and reduction. This method is complex, requiring strict control of fluorination agents (e.g., KF) and high-temperature hydrolysis (100–120°C) .
- Route 2 (Selective Methylation) : Uses 1,4-bis(methoxymethyl)-2,3,5,6-tetrafluorobenzene as a precursor. Key steps include hydrolysis in sulfuric acid/organic carboxylic acid mixtures (70–75°C) and methylation with reagents like methyl chloride or dimethyl sulfate. This route emphasizes minimizing di-methylation byproducts through controlled base stoichiometry (e.g., NaOH) .
Q. What analytical techniques are commonly employed to characterize this compound and assess its purity?
- Methodological Answer :
- HPLC : Used to monitor reaction intermediates and purity (e.g., detecting 31.5% target acetate in mixture (II) ).
- NMR/IR/GC-MS : Structural confirmation via functional group analysis (e.g., –OH and methyl resonances in H NMR) .
- Elemental Analysis : Validates stoichiometric composition, particularly for fluorine and methyl groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproduct formation during synthesis?
- Methodological Answer :
- Byproduct Mitigation : In the selective methylation route (), byproducts like 1,4-bis(methoxymethyl)-2,3,5,6-tetrafluorobenzene arise due to competing etherification. Optimization includes:
- Controlled Hydrolysis : Using a 60% sulfuric acid solution at 120–125°C for 12 hours to maximize mono-alcohol formation .
- Reagent Stoichiometry : Limiting methylation reagent ratios (1:5 molar ratio of alcohol to methyl chloride) to prevent over-alkylation .
- Purification : Extraction with chlorobenzene and fractional distillation improve yield (e.g., recovering 98.5% pure compound (I) with 8.9% yield) .
Q. What strategies resolve discrepancies in reported yields when using different methylation reagents?
- Methodological Answer :
- Reagent Comparison : Methyl chloride (higher selectivity, lower cost) vs. dimethyl sulfate (higher reactivity but toxicity risks). For example, methyl chloride achieves ~47.8% product yield in mixture (III) under optimized NaOH conditions, while dimethyl sulfate may require additional quenching steps .
- Kinetic Control : Lower temperatures (70–75°C) and shorter reaction times (6 hours) favor mono-methylation, reducing di-methylated impurities (e.g., 16.4% target alcohol vs. 7.6% byproduct in mixture (III)) .
Q. How do competing reaction pathways influence selectivity in mono-methylation?
- Methodological Answer :
- Base Selection : Inorganic bases (e.g., NaOH) deprotonate the hydroxyl group, enhancing nucleophilic attack on methylating agents. Excess base, however, promotes di-methylation. Optimal NaOH loading (80 g per 206 g mixture (II)) balances reactivity and selectivity .
- Steric Effects : Bulky substituents on the benzene ring hinder di-methylation. For instance, tetrafluorinated substrates show higher mono-selectivity compared to non-fluorinated analogs .
Data Contradiction Analysis
Q. How should researchers address conflicting data on synthesis efficiency between fluorination and methylation routes?
- Methodological Answer :
- Route-Specific Trade-offs : Fluorination routes () offer high purity but involve hazardous reagents (e.g., Cl₂ gas) and multi-step complexity (6 steps, 40–60% overall yield). Methylation routes () are shorter (3 steps, ~50% yield) but require precise byproduct management.
- Contextual Application : Fluorination is preferred for small-scale, high-purity needs (e.g., pharmaceutical intermediates), while methylation suits industrial-scale production with cost constraints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
